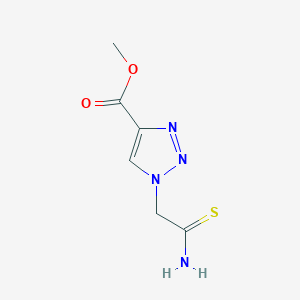

methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate

Description

Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name |

methyl 1-(2-amino-2-sulfanylideneethyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c1-12-6(11)4-2-10(9-8-4)3-5(7)13/h2H,3H2,1H3,(H2,7,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKHQUWAHUUDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

Formation of the Azide: The azide precursor is synthesized from the corresponding amine by diazotization followed by azidation.

Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Functionalization: The triazole ring is then functionalized with a carbamothioylmethyl group and a methyl ester group to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the carbamothioyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: Used in the development of advanced materials such as polymers and nanomaterials.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The carbamothioyl group may interact with thiol groups in proteins, leading to modifications that affect protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Thiourea Derivatives: Compounds containing the carbamothioyl group but different core structures.

Uniqueness

Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the triazole ring and the carbamothioylmethyl group, which imparts distinct chemical and biological properties

Biological Activity

Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action, supported by relevant research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₅H₈N₄O₂S

- Molecular Weight : 188.21 g/mol

- CAS Number : 2229142-37-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with a triazole ring can exhibit potent cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induction of apoptosis and inhibition of migration |

| MDA-MB-231 | 0.72 | Inhibition of NF-kB signaling pathway |

| A549 | 7.72 | Induction of reactive oxygen species (ROS) |

The compound demonstrated significant activity against HCT116 cells, with an IC50 value of 0.43 µM, indicating strong antiproliferative effects. The mechanism involved the induction of apoptosis and the inhibition of cell migration through modulation of epithelial-mesenchymal transition markers .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. Research has shown that triazole-containing compounds can effectively inhibit the growth of various bacterial and fungal strains.

Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity against different pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

The results indicated that the compound was particularly effective against Candida albicans, with a MIC of 10 µg/mL, suggesting its potential as an antifungal agent .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing ROS levels and activating caspases.

- Inhibition of Cell Migration : It reduces the expression of proteins associated with cell motility and invasion.

- Antimicrobial Action : The presence of the triazole ring enhances interaction with microbial enzymes or receptors, disrupting cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.